Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate (CAS: 1026241-99-5) is a benzo[b]thiophene derivative with a molecular formula of C10H8ClNO2S and a molecular weight of 241.7 g/mol. It is synthesized via microwave-assisted methods, achieving a high yield of 92% . Key physical properties include a melting point of 170–172°C and characteristic IR spectral peaks at 3477 cm<sup>−1</sup> (N–H stretch) and 1681 cm<sup>−1</sup> (C=O stretch) . This compound is a critical intermediate in pharmaceutical research, particularly for synthesizing kinase inhibitors and antibacterial agents . Its structure features an amino group at position 3, a chloro substituent at position 5, and a methyl ester at position 2, which collectively influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYACBCHHBWDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-5-chlorobenzo[b]thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .
Scientific Research Applications
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzothiophene derivatives.
Biology: It is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Medicine: This compound is investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: It is used in the production of organic semiconductors and other materials with unique electronic properties
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific kinase targeted by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate and analogous benzo[b]thiophene derivatives:
Key Comparative Insights:
In contrast, the 3-hydroxy group in Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate increases acidity and alters hydrogen-bonding capacity . The 5-chloro substituent in the target compound improves electrophilic substitution reactivity compared to the 4-fluoro analog, which is more electron-withdrawing and may stabilize intermediates in sulfonamide synthesis .
Pharmacological Potential: The morpholinosulfonyl group in Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate introduces hydrogen-bonding sites, enhancing interactions with viral proteins in anti-HBV applications . The target compound’s simpler structure prioritizes synthetic versatility over targeted bioactivity.
Synthetic Utility :
- The benzyloxy group in Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate increases steric hindrance, limiting its use in large-scale synthesis compared to the less bulky target compound .
Biological Activity
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₈ClN₁O₂S and a molecular weight of approximately 241.69 g/mol. Its unique structure includes a benzothiophene core with both amino and chlorinated groups, which enhance its reactivity and biological activity.
Target Kinases:
The primary biological activity of this compound is attributed to its role as an inhibitor of various kinases, including:
- LIMK protein family
- PIM kinases
- MAPK-2 kinase (MK2)
Mode of Action:
this compound inhibits kinase activity, disrupting critical cell signaling pathways. This disruption may prevent tumor growth and metastasis by altering gene expression and cellular responses.
Biological Activity
The compound exhibits significant biological activity, particularly in cancer research. Its inhibition of kinase pathways has been linked to:
- Prevention of tumor growth
- Reduction in metastasis
- Potential therapeutic applications in inflammatory diseases
Table 1: Biological Activities and Effects
| Biological Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits LIMK, PIM kinases, and MAPK pathways |
| Anti-Cancer Properties | Disrupts signaling pathways that promote tumor growth |
| Potential for Inflammatory Diseases | Targets kinases involved in inflammatory responses |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Inhibition of MK2 :
-
Cellular Effects :
- Research indicated that treatment with this compound led to significant changes in gene expression profiles associated with cell survival and proliferation. These findings underscore its potential as an anti-cancer agent.
- Toxicological Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via microwave-assisted methods using 5-chloro-2-fluorobenzonitrile, methyl thioglycolate, and triethylamine under argon. Microwave irradiation (11 min) achieves 92% yield, with IR and mass spectrometry confirming product purity . Conventional methods (e.g., Pd-catalyzed coupling) require longer reaction times but offer flexibility for derivatives . Key factors include solvent choice (dry MeCN or toluene), temperature control (0°C to room temperature), and catalyst selection (Pd(OAc)₂, Cs₂CO₃) .
Q. How is the compound characterized, and what spectroscopic techniques are critical for validation?
- Methodology :
- IR Spectroscopy : Confirms NH (3365–3477 cm⁻¹) and carbonyl (1681 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and ester carbons (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS ([MH]⁺ at m/z 242.0037) verifies molecular weight .
- HPLC : ≥98% purity assessment using methanol-water gradients .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Reverse-phase HPLC with methanol-water gradients (30%→100%) is standard . For large-scale synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone) yields high-purity solids (mp 170–172°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodology :
- Derivative Synthesis : Introduce substituents (e.g., nitro, tert-butyl) via Buchwald-Hartwig amination or Suzuki coupling .
- Biological Assays : Test antibacterial activity (MIC values) against S. aureus and E. coli using broth microdilution. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity .
- SAR Analysis : Correlate logP (calculated via XlogP ≈ 4) with membrane permeability .
Q. What mechanistic insights exist for Pd-catalyzed coupling reactions involving this compound?
- Methodology :
- Catalyst Screening : Pd(OAc)₂ with (±)-BINAP ligand optimizes C–N bond formation in aryl halide amination .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetallation steps) .
- DFT Calculations : Model transition states to explain regioselectivity in thiophene functionalization .
Q. How can computational modeling predict solubility and stability for pharmacological applications?
- Methodology :
- Solubility Prediction : Use COSMO-RS to estimate aqueous solubility (logS ≈ -3.5) based on polarity and H-bonding .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., ester group) via LC-MS .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use (R)-tert-butyl carbamate intermediates with chiral HPLC (Chiralpak AD-H column) .
- Process Optimization : Continuous-flow reactors reduce racemization risks compared to batch methods .
Data Contradictions and Resolution
- Synthesis Yields : Microwave-assisted methods (92% yield ) outperform conventional routes (47–67% ). Contradictions arise from reagent purity and catalyst loading; rigorous drying of solvents and ligands improves reproducibility.
- Melting Points : Discrepancies (e.g., 170–172°C vs. 140–141°C ) may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) clarifies thermal behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
